molecular formula C14H22N3O2+ B11644579 N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium

N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium

Cat. No.: B11644579
M. Wt: 264.34 g/mol
InChI Key: TUHMAJZQZPLXJZ-UHFFFAOYSA-O
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Description

N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyimino group, and a dimethylpropan-1-aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium typically involves multiple steps, including the formation of the hydroxyimino group and the attachment of the benzyl and dimethylpropan-1-aminium groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the hydroxyimino group or other functional groups within the molecule.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of benzyl derivatives.

Scientific Research Applications

N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzyl group may also play a role in the compound’s activity by interacting with hydrophobic regions of proteins or other targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and hydroxyimino-containing molecules. Examples include:

  • Benzylamine
  • Hydroxyiminoacetyl derivatives
  • Dimethylpropan-1-aminium compounds

Uniqueness

N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N3O2+

Molecular Weight

264.34 g/mol

IUPAC Name

benzyl-[3-[[(2E)-2-hydroxyiminoacetyl]amino]propyl]-dimethylazanium

InChI

InChI=1S/C14H21N3O2/c1-17(2,12-13-7-4-3-5-8-13)10-6-9-15-14(18)11-16-19/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H-,15,18,19)/p+1

InChI Key

TUHMAJZQZPLXJZ-UHFFFAOYSA-O

Isomeric SMILES

C[N+](C)(CCCNC(=O)/C=N/O)CC1=CC=CC=C1

Canonical SMILES

C[N+](C)(CCCNC(=O)C=NO)CC1=CC=CC=C1

Origin of Product

United States

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